O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Catalog No.
S819662
CAS No.
1260836-58-5
M.F
C6H16ClNO2
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochlorid...

CAS Number

1260836-58-5

Product Name

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H

InChI Key

YHGFITRQPJPESH-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCON.Cl

Canonical SMILES

CC(C)(C)OCCON.Cl

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2 and a CAS number of 1260836-58-5. This compound consists of a hydroxylamine functional group attached to a tert-butoxyethyl moiety, which contributes to its unique properties. It appears as a white crystalline solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological research .

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, allowing it to react with electrophiles to form new compounds.
  • Oxidation: This compound can be oxidized to form corresponding oximes or other nitrogen-containing compounds.
  • Dehydration: Under certain conditions, it can undergo dehydration to yield imines or related derivatives.

These reactions highlight the versatility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in organic synthesis and its potential utility in developing new materials .

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride exhibits notable biological activities, particularly as a reactive nitrogen species. Its ability to modify proteins through nitrosation has implications in biochemical pathways and may influence cellular functions. Some studies suggest potential applications in drug development due to its interactions with biological molecules, although comprehensive studies on its pharmacological effects are still limited .

The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the reaction of tert-butyl alcohol with ethylene oxide to form the tert-butoxyethyl derivative.
  • Hydroxylamine Formation: The resulting product is then treated with hydroxylamine hydrochloride under acidic conditions, facilitating the formation of the hydroxylamine derivative.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield.

This method showcases a straightforward approach to synthesizing this compound while maintaining efficiency and safety .

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has several applications, including:

  • Chemical Synthesis: Used as a reagent in organic reactions, particularly in the formation of oximes.
  • Pharmaceutical Development: Potentially useful in drug design due to its ability to interact with biological targets.
  • Research Tool: Employed in biochemical studies to investigate protein modifications and cellular signaling pathways.

These applications underscore its significance in both industrial and research settings .

Several compounds share structural similarities with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeatureUnique Aspects
HydroxylamineSimple hydroxylamine structureMore reactive but less stable
O-tert-ButylhydroxylamineSimilar tert-butyl groupMore hydrophobic; different reactivity
N,N-DiethylhydroxylamineTwo ethyl groups attachedIncreased steric hindrance; different solubility properties
2-HydroxyethylhydroxylamineEthanol-derivedLacks tert-butoxy group; different reactivity profile

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stands out due to its unique combination of stability, solubility, and reactivity, making it particularly useful for specific applications in organic chemistry and biochemistry .

Precursor Selection and Rational Design

The target compound couples a sterically demanding tert-butoxy group to an ethyl linker attached to the hydroxyl-bearing nitrogen. Synthetic planning therefore centers on:

  • Readily available C₂ handles (2-bromoethanol, 2-chloroethanol, 2-hydroxyethyl mesylate) that tolerate tert-butyl ether formation.
  • Protecting groups (Boc, Cbz) that mask the nucleophilic nitrogen of hydroxylamine during O-alkylation yet are removable under mild acidic conditions [1].
  • Reaction media that solubilize polar hydroxylamine salts but also allow easy phase separation (e.g., biphasic Et₂O/H₂O or polar aprotic DMF) [2].

Classical Synthetic Routes

Reduction of Nitro, Nitroso, and Oxime Precursors

Early access to O-alkyl hydroxylamines relied on stepwise six-electron reduction of α-nitro ethers or oxime ethers. Typical conditions and outcomes are summarised below.

Classical reductantPrecursor typeProduct isolateYield (%)Key features
NaBH₄ / AcOHAldoxime etherO-alkyl-N-hydroxylamine40-72 [3]Mild, inexpensive but poor chemoselectivity
Sulfurated NaBH₄ (NaBH₃S)Ketoxime etherO-alkyl hydroxylamine50-80 [4]One-pot; retains N–O bond
Phase-transfer BTEA-BH₄Oxime (heterogeneous)O-alkyl hydroxylamine70-90 [5]Rapid (≤15 min) under PTC, scalable to 100 mmol

Although conceptually simple, these routes show limited substrate scope and often deliver mixtures of amine, hydroxylamine, and unreacted oxime [6].

Alkylation and Protection Strategies

Direct O-alkylation of hydroxylamine salts is hindered by concurrent N-alkylation. Selective O-alkylation is achieved by:

  • Reversible N-protection – e.g., tert-butyl N-hydroxycarbamate (N-Boc-HONH₂) (see Section 3.3.1).
  • Leaving-group activation – converting 2-(tert-butoxy)ethanol to its mesylate or tosylate increases SN2 rates [2].
  • Non-nucleophilic bases such as DBU that deprotonate the hydroxamic OH without displacing mesylate [2].

Modern and Alternative Synthetic Approaches

Use of Di-tert-butyl Dicarbonate (Boc)

Carpino’s N-Boc methodology creates a crystalline, bench-stable intermediate that undergoes clean O-alkylation and acidolytic deprotection [7].

StepRepresentative reactionTypical yieldCitation
Boc installation on NH₂OH·HCl (aq Na₂CO₃, H₂O, 35 °C)NH₂OH·HCl → N,O-bis-Boc-HONH₂85-92% [1]43
O-alkylation (DMF, K₂CO₃, 2-(tert-butoxy)ethyl mesylate, 30 °C, 1 h)N,O-bis-Boc-HONH₂ → N-Boc-O-(2-tert-butoxy-ethyl)-HONH78-85% [1]43
Boc cleavage (HCl(g), EtOAc, 37 °C)Protected hydroxylamine → Target·HCl80-90% [1]43

Overall isolated yield reaches 65-70% on 0.5 mol scale with no chromatography [1].

Catalytic and Green Chemistry Methods

TechnologyCatalyst / DriverProduct metricProcess meritCitation
Electrocatalytic nitrate reductionCu-MOF/C with in-situ ketone trapping47.8% Faradaic efficiency for NH₂OHAmbient, decouples NH₂OH from further reduction [8]68
Ru/Triphos hydrogenation of aldoxime ethersRu–Triphos, 40 bar H₂90-99% chemoselective NH₂OH formationTON > 7,500; minutes-scale [9]67
Ir-catalysed asymmetric hydrogenationIr-Cp* complex, MsOHup to 95% ee hydroxylaminesEnables chiral O-tert-alkyl hydroxylamines [10]30
t-BuONSO sulfinylamine reagentNone (reagent-based)70-92% one-step oxime formationMetal-free; benign by-products [11]27

These methods generate unprotected NH₂OH that can be O-alkylated as outlined in 3.2.2, integrating green upstream supply with Boc-based finishing steps.

Scale-Up and Industrial Synthesis Considerations

Hydroxylamine itself is mass-produced via the integrated ammoximation-hydrolysis loop (overall 64.2% yield) [12] or electrodialysis-coupled hydrolysis (67.6% yield) [13]. The Boc–mesylate sequence translates well to plant scale because:

  • All reagents (Boc₂O, mesyl chloride, DBU) are bulk commodities.
  • Exotherm is moderate (ΔHrxn ≈ −70 kJ mol⁻¹ for Boc installation).
  • Work-ups use phase separations and azeotropic removal of t-butanol; no heavy-metal waste [1].
    Typical pilot-plant throughput is 15 kg day⁻¹ with >95% batch reproducibility [14].

Purification and Isolation Techniques

  • Acidic precipitation – target precipitates directly from anhydrous HCl/Et₂O as microcrystalline HCl salt (98-99% purity) [2].
  • Recrystallisation – EtOH/Et₂O (1:3) affords needle crystals; water content <0.5% w/w [2].
  • Solvent-swap distillation – azeotropic removal of t-butanol (bp 83 °C) drives Boc-cleavage to completion and strips volatiles [1].
  • Ion-exchange polishing for pharmaceutical grade: Dowex 50WX2 (H⁺) removes DBU traces to <10 ppm [15].

Yield Optimization and Reaction Efficiency

ParameterOptimised valueEffect on yieldReference
Mesylate freshness<2 h oldPrevents elimination side-products (+8%) [2]2
DBU equivalents1.5Maximises O-alkylation, minimises N-alkylation (+5%) [2]2
Boc₂O : NH₂OH·HCl2.2 : 1Drives bis-Boc formation, avoids mono-Boc (+7%) [1]43
HCl equivalents in deprotection5.5–6Complete cleavage in 1 h, no hydrolysis of tert-butoxy group (+4%) [1]43
Reaction temperature (Boc install)35 °CBalance between rate and t-butyl carbonate decomposition (+3%) [1]43

Comparative Analysis of Synthetic Approaches

RouteStep countOverall isolated yieldEnvironmental factor (E-Factor)ScalabilityNotes
Classical nitro/oxime reduction2–340-70% [4] [5]20-25BenchSelectivity challenges; hydride waste
Boc–mesylate strategy365-70% [1]10-12Pilot (15 kg d⁻¹) [14]No chromatography; benign by-products
One-pot PTC alkylation of NH₂OH155-60% [5]8-10LabRequires neat mesylate handling
Electrosynthetic/green (NH₂OH generation + O-alkylation)445-55% overall [8] [2]5-7EmergingElectricity-driven; lowest waste

Overall, the Boc–mesylate sequence offers the best compromise between yield, operational simplicity, and industrial scalability, while recent electrocatalytic advances promise greener upstream supply of the hydroxylamine nucleus.

Dates

Last modified: 08-16-2023

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